molecular formula C10H10N2O4 B14709946 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- CAS No. 21038-10-8

1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro-

Cat. No.: B14709946
CAS No.: 21038-10-8
M. Wt: 222.20 g/mol
InChI Key: DUTLJDUDHBSLFN-UHFFFAOYSA-N
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Description

1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the nitro group and the acetyl group in the structure of 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- makes it a compound of interest for further research and development.

Preparation Methods

The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- can be achieved through several methods. One common synthetic route involves the reaction of an amine with formaldehyde and a phenol derivative under acidic or basic conditions to form the benzoxazine ring. The nitro and acetyl groups can be introduced through nitration and acetylation reactions, respectively. Industrial production methods may involve solvent-free microwave irradiation, which has been shown to be a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazine derivatives .

Chemical Reactions Analysis

1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The acetyl and nitro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and various acids and bases.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- can be compared with other similar compounds, such as:

The presence of the nitro and acetyl groups in 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- makes it unique and potentially more versatile in its applications compared to other similar compounds.

Properties

CAS No.

21038-10-8

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

1-(7-nitro-1,4-dihydro-2,3-benzoxazin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O4/c1-7(13)11-5-8-2-3-10(12(14)15)4-9(8)6-16-11/h2-4H,5-6H2,1H3

InChI Key

DUTLJDUDHBSLFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2=C(CO1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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